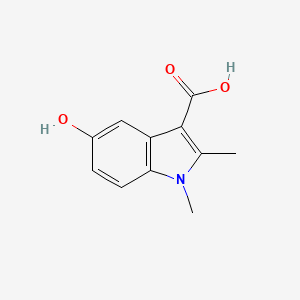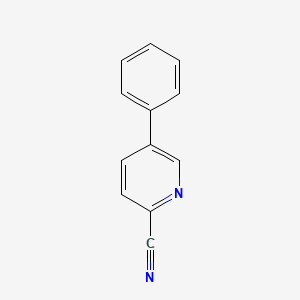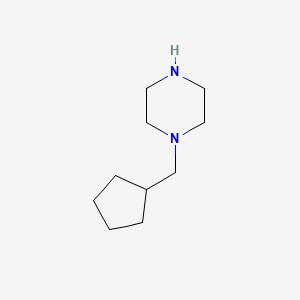![molecular formula C8H7ClN2 B1268737 2-(Chloromethyl)imidazo[1,2-a]pyridine CAS No. 57892-76-9](/img/structure/B1268737.png)
2-(Chloromethyl)imidazo[1,2-a]pyridine
Overview
Description
2-(Chloromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound with the molecular formula C8H7ClN2. It is a member of the imidazo[1,2-a]pyridine family, which is known for its wide range of applications in medicinal chemistry and material science . This compound is recognized for its potential anthelmintic activity and is used in the synthesis of various biologically active compounds .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine derivatives have been reported to inhibit abcb1 and abcg2, two important efflux pumps involved in multidrug resistance .
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been reported to interact with their targets through various mechanisms, including transition metal catalysis, metal-free oxidation, and photocatalysis .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been associated with the inhibition of efflux pumps, which can affect drug transport and metabolism pathways .
Result of Action
Imidazo[1,2-a]pyridine derivatives have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Biochemical Analysis
Biochemical Properties
2-(Chloromethyl)imidazo[1,2-a]pyridine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. The inhibition of these kinases can lead to alterations in cellular functions and has potential therapeutic implications for diseases such as cancer . Additionally, this compound can form covalent bonds with nucleophilic residues in proteins, leading to modifications that can affect protein function and stability .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce cell cycle arrest and apoptosis in cancer cells by modulating the activity of key signaling molecules . Furthermore, this compound has been reported to affect the expression of genes involved in cell proliferation and survival, thereby altering the cellular response to external stimuli . These effects highlight the potential of this compound as a therapeutic agent for targeting specific cellular pathways in disease treatment.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, the chloromethyl group in this compound can form covalent bonds with cysteine residues in proteins, resulting in the inhibition of enzyme activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional machinery of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, where it has been shown to maintain its inhibitory effects on target enzymes and signaling pathways over time . These findings suggest that this compound can be a valuable tool for long-term biochemical studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit target enzymes and modulate cellular pathways without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dose-dependent effects highlight the importance of optimizing the dosage of this compound for therapeutic applications to minimize adverse effects while maximizing its biochemical efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . Additionally, this compound can influence metabolic flux and alter the levels of key metabolites, thereby affecting overall cellular metabolism . Understanding these metabolic pathways is crucial for elucidating the full range of biochemical effects of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of this compound within specific tissues can influence its biochemical activity and therapeutic potential . Studies have shown that this compound can accumulate in target tissues, such as the liver and kidneys, where it exerts its effects on cellular function .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals and post-translational modifications . The localization of this compound within these compartments can affect its interactions with biomolecules and its overall biochemical activity . For example, the accumulation of this compound in the nucleus can enhance its ability to modulate gene expression and influence cellular responses to external stimuli .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)imidazo[1,2-a]pyridine typically involves the reaction of imidazo[1,2-a]pyridine with chloromethylating agents under controlled conditions. One common method is the reaction of imidazo[1,2-a]pyridine with formaldehyde and hydrochloric acid, which results in the formation of the chloromethyl derivative . Another approach involves the use of chloromethyl methyl ether in the presence of a Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process typically involves the use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding imidazo[1,2-a]pyridine derivatives.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-(Chloromethyl)imidazo[1,2-a]pyridine has a broad range of applications in scientific research:
Comparison with Similar Compounds
2-(Chloromethyl)imidazo[1,2-a]pyridine can be compared with other similar compounds such as:
2-(Chloromethyl)imidazo[1,2-a]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
2-(Bromomethyl)imidazo[1,2-a]pyridine: Contains a bromomethyl group instead of a chloromethyl group, which can affect its reactivity and biological activity.
2-(Chloromethyl)imidazo[1,2-b]pyridazine: Features a pyridazine ring, leading to different chemical and biological properties.
Properties
IUPAC Name |
2-(chloromethyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c9-5-7-6-11-4-2-1-3-8(11)10-7/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCREEUWXFNSAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70359310 | |
| Record name | 2-(chloromethyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70359310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57892-76-9 | |
| Record name | 2-(chloromethyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70359310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main function of 2-(Chloromethyl)imidazo[1,2-a]pyridine in the synthesis of selenoester derivatives for mercury detoxification?
A1: this compound serves as a crucial building block in the synthesis of novel selenoester derivatives. The compound reacts with in situ generated sodium selenocarboxylates, ultimately leading to the formation of phenyl/4-tolyl selenoesters of imidazo[1,2-a]pyridine/pyrimidine (6a–b and 6e–f) in water, and 4-methoxyphenyl/4-chlorophenyl/2-thienyl selenoesters of imidazo[1,2-a]pyridine/pyrimidine (6c–d and 6g–i) in ethanol []. These selenoesters are then investigated for their ability to chemically detoxify HgCl2.
Q2: Does the research discuss the structural characterization of this compound itself?
A2: While the research utilizes this compound as a starting material, the paper primarily focuses on the characterization of the newly synthesized selenoester derivatives and their interaction with HgCl2 []. The structural information of this compound itself, such as molecular formula, weight, and spectroscopic data, is not explicitly provided within the scope of this study.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B1268656.png)
![7-Methyl-4-oxo-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1268658.png)
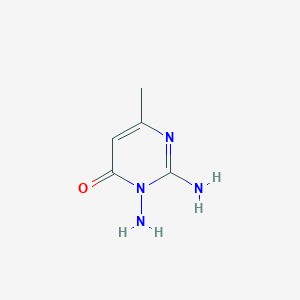
![Ethyl 2-[(chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B1268663.png)
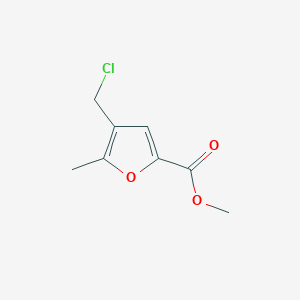

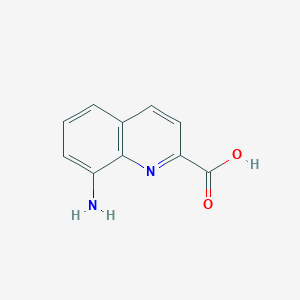



![7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1268684.png)
